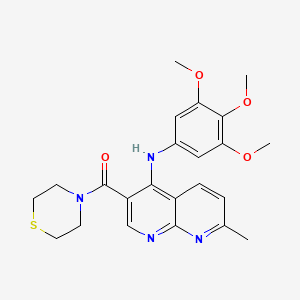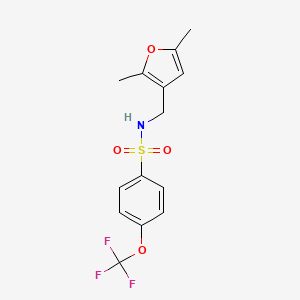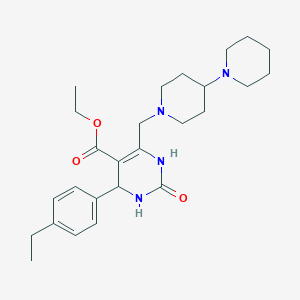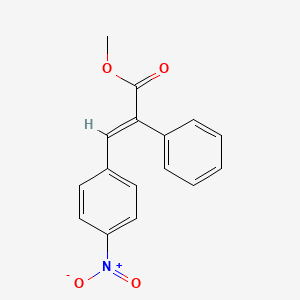
2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It can include studying its reactivity with various reagents and under different conditions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectroscopic properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride has been explored in various chemical syntheses and studies, demonstrating its potential as a building block in organic chemistry. For example, it has been utilized in the synthesis of cyclic depsipeptides through direct amid cyclization, highlighting its utility in peptide construction and the potential for creating structurally complex molecules (Obrecht & Heimgartner, 1987). This process showcases the compound's reactivity and versatility in forming peptide bonds, which are crucial in the development of therapeutic agents and biomolecules.
Role in Biotechnological Applications
Research has indicated that derivatives of this compound can be significant in biotechnological applications. Specifically, studies on the biosynthesis of related compounds, like 2-hydroxyisobutyric acid from renewable carbon sources, suggest potential pathways for synthesizing bio-based chemicals. Such processes could lead to more sustainable and environmentally friendly production methods for valuable chemical precursors (Rohwerder & Müller, 2010).
Applications in Drug Discovery
The compound has also been investigated in the context of drug discovery, particularly in the design of renin inhibitors. Research has highlighted its use in constructing angiotensinogen transition-state analogues, demonstrating potent inhibition of human plasma renin (Thaisrivongs et al., 1987). This work illustrates the potential of this compound derivatives in developing new therapeutics for hypertension and cardiovascular diseases.
Contribution to Polymer and Material Science
The hydrolytic stability of polymers derived from 2-(dimethylamino)ethyl methacrylate, related to the discussed compound, has been thoroughly investigated, showing that these materials possess significant stability and potential for applications in biotechnology and material science (Van Der Wetering et al., 1998). Such studies are crucial for developing new materials with specific properties, including biocompatibility and controlled degradation rates, which are valuable in medical devices and drug delivery systems.
Wirkmechanismus
Target of Action
It’s known that many similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets through a series of chemical reactions . These interactions can lead to changes in the function of the target, which can have downstream effects on various biological processes .
Biochemical Pathways
Similar compounds are known to affect a variety of pathways, including those involved in the synthesis and degradation of various biomolecules .
Pharmacokinetics
Similar compounds are known to be absorbed into the body, distributed to various tissues, metabolized by enzymes, and excreted through the kidneys . These properties can have a significant impact on the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It’s likely that the compound’s interactions with its targets lead to changes in cellular function, which can have downstream effects on tissue and organ function .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s efficacy can be influenced by factors such as the concentration of the compound and its targets, the presence of competing molecules, and the physiological state of the cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-methylpropylamino)-1,3-dihydroindene-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-10(2)9-15-14(13(16)17)7-11-5-3-4-6-12(11)8-14;/h3-6,10,15H,7-9H2,1-2H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMJHCONQOITPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1(CC2=CC=CC=C2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline](/img/structure/B2743357.png)

![ethyl 5-methyl-2-(morpholin-4-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2743361.png)


![9-(Pyridin-3-ylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2743365.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4-dodecoxyphenyl)prop-2-enamide](/img/structure/B2743366.png)


![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione](/img/structure/B2743372.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743373.png)

![7-(3,4-dichlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743375.png)
